molecular formula C15H8ClF2N5 B8802949 6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline

6-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)difluoromethyl)quinoline

Cat. No. B8802949
M. Wt: 331.71 g/mol
InChI Key: UIQWWWOVDHJVDV-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A suspension of 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide (2000 mg, 8432 μmol) and 3,6-dichloropyridazine (3768 mg, 25295 μmol) in 1.25 M HCl in MeOH (20 mL) was heated to 90° C. with microwaves for 50 min. The solvents were then removed under reduced pressure and residue partitioned between 9:1 CHCl3/IPA (60 mL) and 1 M NaOH (20 mL). The organic phase then dried over MgSO4, concentrated, then purified on silica (120 g) eluting with 1>2.5% of 2 M NH3 in MeOH/DCM to provide product isolated as a dark tan solid. MS (ESI pos. ion) m/z: 332 (MH+). Calc'd exact mass for C15H8ClF2N5: 331.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
3768 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3]([NH:5][NH2:6])=O.[Cl:18][C:19]1[N:20]=[N:21][C:22](Cl)=[CH:23][CH:24]=1>Cl.CO>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]2[N:5]([C:3]([C:2]([F:17])([F:1])[C:7]3[CH:8]=[C:9]4[C:14](=[CH:15][CH:16]=3)[N:13]=[CH:12][CH:11]=[CH:10]4)=[N:20][N:21]=2)[N:6]=1

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
Name
Quantity
3768 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were then removed under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
partitioned between 9:1 CHCl3/IPA (60 mL) and 1 M NaOH (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica (120 g)
WASH
Type
WASH
Details
eluting with 1>2.5% of 2 M NH3 in MeOH/DCM
CUSTOM
Type
CUSTOM
Details
to provide product
CUSTOM
Type
CUSTOM
Details
isolated as a dark tan solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(C=2C=C1C=CC=NC1=CC2)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.